![molecular formula C20H27N5O4S B4856021 4-{6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine](/img/structure/B4856021.png)
4-{6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine
Vue d'ensemble
Description
4-{6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine is a complex organic compound with a molecular formula of C20H27N5O4S and a molecular weight of 433.53 g/mol This compound features a morpholine ring, a pyrimidine ring, and a piperazine ring substituted with a methoxybenzenesulfonyl group
Méthodes De Préparation
The synthesis of 4-{6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials under specific conditions to form the 2-methylpyrimidine core.
Substitution with piperazine: The pyrimidine ring is then reacted with piperazine to introduce the piperazine moiety.
Introduction of the methoxybenzenesulfonyl group: The piperazine derivative is further reacted with 4-methoxybenzenesulfonyl chloride to introduce the methoxybenzenesulfonyl group.
Formation of the morpholine ring: Finally, the compound is cyclized to form the morpholine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
4-{6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Hydrolysis: The methoxybenzenesulfonyl group can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-{6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: The compound is employed in chemical biology research to study its mechanism of action and potential therapeutic applications.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 4-{6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cellular signaling and metabolic pathways .
Comparaison Avec Des Composés Similaires
4-{6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine can be compared with other similar compounds, such as:
4-Chloro-6-(4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}-1H-pyrazol-5-yl)benzene-1,3-diol: This compound also contains a piperazine ring and a sulfonyl group, but differs in its overall structure and specific substituents.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds share the methoxyphenylpiperazine moiety but have different core structures and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-[6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-16-21-19(15-20(22-16)24-11-13-29-14-12-24)23-7-9-25(10-8-23)30(26,27)18-5-3-17(28-2)4-6-18/h3-6,15H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZWXWOLLAXJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


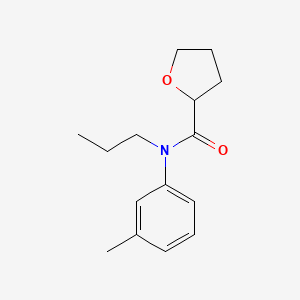
![2-[[5-(4-Chlorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4855952.png)
![N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide](/img/structure/B4855961.png)
![N-[3-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4855962.png)
![(2,5-DIMETHYL-3-FURYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4855968.png)
![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4855971.png)
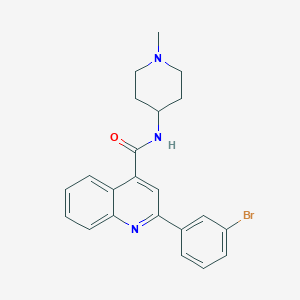
![N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE](/img/structure/B4855981.png)
![4-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}morpholine](/img/structure/B4855995.png)
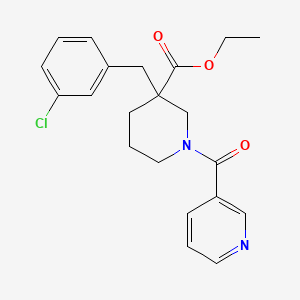
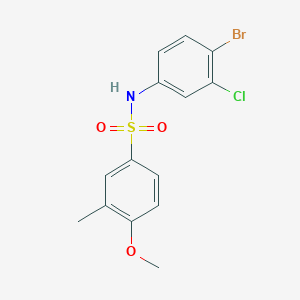
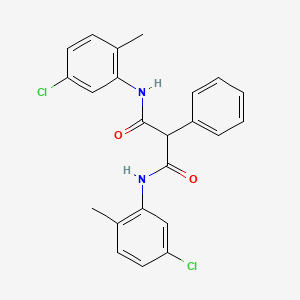
![2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4856024.png)
![N-(4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B4856036.png)
